2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a chemical compound with the molecular formula C15H18N2O3S and a molar mass of 306.38 g/mol This compound is known for its unique structure, which includes a pyrimidinone core substituted with ethoxyphenoxy and sulfanyl groups
Preparation Methods
The synthesis of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves several steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . This reaction yields ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, which can then be further reacted with 4-ethoxyphenol in the presence of a base to form the final product .
Chemical Reactions Analysis
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyphenoxy and sulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, including the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar compounds to 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE include:
6-Methyl-2-thiouracil: Used as a precursor in the synthesis of the target compound.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: An intermediate in the synthesis process.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides: These compounds share a similar core structure and have comparable biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-19-12-4-6-13(7-5-12)20-8-9-21-15-16-11(2)10-14(18)17-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHPDNZYCFEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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